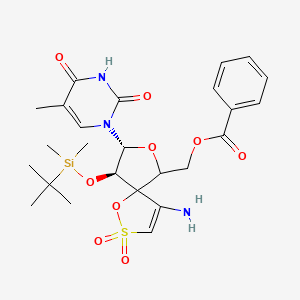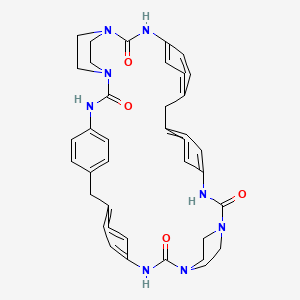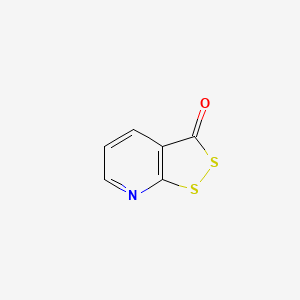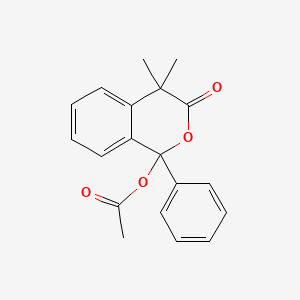
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- is a heterocyclic organic compound It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- can be achieved through a multicomponent reaction. One efficient method involves the tandem Knoevenagel–Michael protocol. This process includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- has several scientific research applications:
Biology: The compound’s derivatives can be used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies using techniques like NMR spectroscopy, mass spectrometry, and molecular modeling can provide insights into the exact mechanism of action .
類似化合物との比較
Similar Compounds
- 1,3-Diallyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3,5-Tris-2′-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxymethyl and diethyl groups contribute to its stability and solubility, making it a valuable compound for various applications.
特性
CAS番号 |
43164-07-4 |
|---|---|
分子式 |
C11H18N2O4 |
分子量 |
242.27 g/mol |
IUPAC名 |
5,5-diethyl-1-(methoxymethyl)-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O4/c1-5-11(6-2)8(14)12(3)10(16)13(7-17-4)9(11)15/h5-7H2,1-4H3 |
InChIキー |
HUKZUGLRYBKXJF-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)COC)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


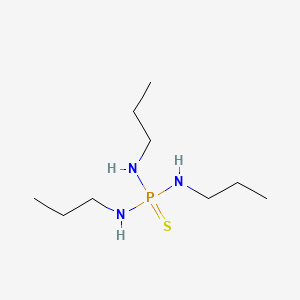
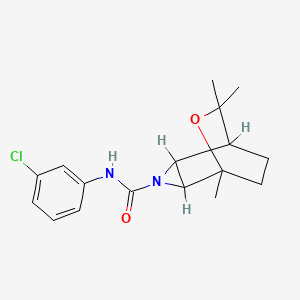

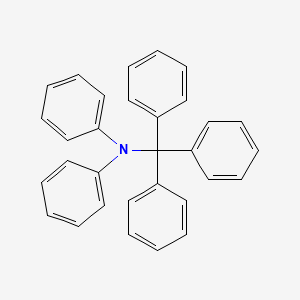
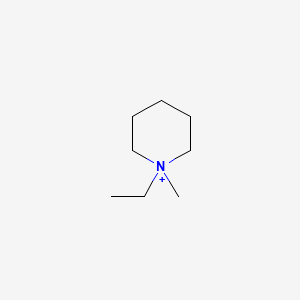
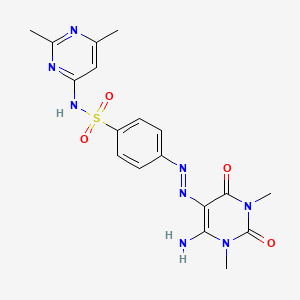
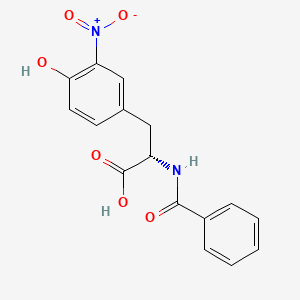
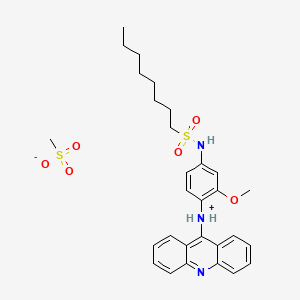
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
